3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate
CAS No.: 21172-43-0
Cat. No.: VC0195006
Molecular Formula: C11H13F3O3S
Molecular Weight: 282.28
Purity: > 95%
* For research use only. Not for human or veterinary use.
![3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate - 21172-43-0](/images/no_structure.jpg)
Specification
CAS No. | 21172-43-0 |
---|---|
Molecular Formula | C11H13F3O3S |
Molecular Weight | 282.28 |
IUPAC Name | 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate |
Standard InChI | InChI=1S/C11H13F3O3S/c1-18(15,16)17-7-3-5-9-4-2-6-10(8-9)11(12,13)14/h2,4,6,8H,3,5,7H2,1H3 |
SMILES | CS(=O)(=O)OCCCC1=CC(=CC=C1)C(F)(F)F |
Introduction
Physical and Chemical Properties
Basic Information
3-[3-(Trifluoromethyl)phenyl]propyl methanesulfonate is characterized by the following fundamental properties:
Property | Value |
---|---|
CAS Number | 21172-43-0 |
Molecular Formula | C₁₁H₁₃F₃O₃S |
Molecular Weight | 282.28 g/mol |
IUPAC Name | 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate |
Standard InChI | InChI=1S/C11H13F3O3S/c1-18(15,16)17-7-3-5-9-4-2-6-10(8-9)11(12,13)14/h2,4,6,8H,3,5,7H2,1H3 |
SMILES | CS(=O)(=O)OCCCC1=CC(=CC=C1)C(F)(F)F |
The compound exists as a stable entity under standard laboratory conditions and exhibits distinctive spectroscopic characteristics that facilitate its identification and characterization.
Structural Characteristics
The structure of 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate comprises three key components:
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A phenyl ring substituted with a trifluoromethyl group at the meta position
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A propyl chain (three-carbon alkyl chain) connecting the phenyl ring to the methanesulfonate group
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A methanesulfonate ester functional group (CH₃SO₃-)
The methanesulfonate group serves as an excellent leaving group in nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate.
Synthesis Methods
Traditional Synthesis Approaches
The synthesis of 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate typically involves a two-step process. First, the preparation of the precursor alcohol, 3-(3-trifluoromethylphenyl)propanol, followed by conversion of the alcohol to the methanesulfonate ester.
For the preparation of the precursor alcohol, several methods have been reported in the literature, including:
Wittig Reaction followed by Hydrogenation
This method, described in patent literature, involves the reaction of 3-(trifluoromethyl)benzaldehyde with a Wittig reagent to form an olefin intermediate, followed by hydrogenation to yield 3-(3-trifluoromethylphenyl)propanol .
The process involves:
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Dissolution of 3-(trifluoromethyl)benzaldehyde in a solvent (typically toluene, THF, or 2-methyltetrahydrofuran)
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Addition of a Wittig reagent (such as chlorination or bromination of (2-hydroxyethyl) triethyl-phosphite) and organic base (sodium tert-butoxide or sodium methylate)
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Reaction at temperatures between 50-70°C to form 3-(3-trifluoromethylphenyl)-2-propylene-1-alcohol
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Hydrogenation using Pd/C catalyst (typically 5% loading) at 20-40°C under pressure (0.2-0.3 MPa) to obtain 3-(3-trifluoromethylphenyl)propanol
The second step involves the conversion of the alcohol to the methanesulfonate ester, which is typically achieved through the reaction of the alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Advanced Synthesis Techniques
Recent advances in the synthesis of 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate include:
Microwave-Assisted Synthesis
This approach employs microwave irradiation to enhance reaction rates and improve yields compared to conventional heating methods. The technique has been shown to be particularly effective for the formation of the methanesulfonate ester, reducing reaction times significantly.
Industrial-Scale Production
In industrial settings, the production of 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate can be scaled up by using continuous flow reactors. This method ensures a consistent supply of reactants and efficient heat management, which is crucial for maintaining the desired reaction conditions.
Alternative Routes via Heck Reaction
Research has demonstrated the effectiveness of the Heck reaction for preparing key intermediates related to this compound. The reaction conditions and results for this approach are summarized in the following table:
Run | Solvent | Conversion (%) | Product VI (%) | Product IV (%) |
---|---|---|---|---|
1 | 2-Me-THF | 100 | 92 | 8 |
2 | γ-Valerolactone | 100 | 91 | 9 |
3 | THF | 100 | 90 | 10 |
This data demonstrates the effectiveness of different solvents in the synthesis process, with 2-Me-THF showing slightly better performance for the desired product formation .
Chemical Reactivity
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]propyl methanesulfonate participates in various chemical reactions, which can be categorized as follows:
Nucleophilic Substitution
The methanesulfonate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. Common nucleophiles that can react with this compound include:
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Amines, yielding amino derivatives
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Thiols, producing thioether derivatives
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Alkoxides, resulting in ether formation
Oxidation and Reduction Reactions
The trifluoromethyl-substituted phenyl ring can undergo various redox transformations, potentially altering the electronic properties of the compound.
Reaction Mechanisms
The predominant reaction mechanism for 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate is the SN2 (bimolecular nucleophilic substitution) pathway, particularly when reacting with good nucleophiles. The reaction proceeds through:
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Approach of the nucleophile to the carbon adjacent to the methanesulfonate group
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Formation of a transition state with partial bonds to both the nucleophile and the leaving group
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Departure of the methanesulfonate group as the reaction proceeds to completion
The electron-withdrawing effect of the trifluoromethyl group influences the reactivity of the aromatic ring toward electrophilic substitution reactions, typically decreasing reactivity compared to unsubstituted phenyl rings.
Applications
Pharmaceutical Applications
3-[3-(Trifluoromethyl)phenyl]propyl methanesulfonate serves as a key intermediate in pharmaceutical synthesis, with notable applications including:
Cinacalcet Synthesis
This compound is utilized as an intermediate in the synthesis of cinacalcet, a medication used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma .
Drug Development
The compound's utility extends to broader pharmaceutical research, where it serves as a building block for the development of novel therapeutic agents, particularly those targeting:
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Enzyme inhibition pathways
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Receptor-mediated signaling systems
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Hormone-related conditions
Research Applications
Beyond pharmaceutical development, 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate finds applications in various scientific research domains:
Chemical Research
The compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biochemical Studies
It is employed in biochemical studies examining enzyme mechanisms and protein-ligand interactions, contributing to our understanding of biological systems.
Industrial Applications
The compound contributes to the production of specialty chemicals and materials, including polymers and surfactants with unique properties.
Related Compounds and Comparisons
Structural Analogs
Several compounds structurally related to 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate have been identified and studied:
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3-[3-(Trifluoromethyl)phenyl]propyl chloride
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3-[3-(Trifluoromethyl)phenyl]propyl bromide
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3-[3-(Trifluoromethyl)phenyl]propyl acetate
Comparative Analysis
Comparative analysis reveals that 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate possesses distinctive reactivity due to its methanesulfonate ester group, which provides enhanced leaving group capabilities compared to halides and acetates. This property makes it particularly valuable in selective nucleophilic substitution reactions.
In contrast to 3-(trifluoromethyl)phenyl methanesulfonate, which lacks the propyl chain, the subject compound offers greater flexibility and distance between the reactive sites, potentially influencing its reactivity and application in complex synthetic pathways .
The related ester, methyl 3-[3-(trifluoromethyl)phenyl]propanoate, differs in having a carboxylate ester instead of a methanesulfonate group, resulting in distinct reactivity patterns and applications .
Crystal Structure and Spectroscopic Properties
Crystallographic Data
While specific crystallographic data for 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate is limited in the literature, related compounds containing the 3-(trifluoromethyl)phenyl moiety have been studied. For instance, N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl] has been characterized with the following parameters:
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Crystal system: Triclinic
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Space group: P1̄
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Unit cell dimensions:
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a = 8.6380(2) Å
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b = 14.5082(3) Å
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c = 14.8000(3) Å
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α = 98.177(2)°
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β = 97.015(2)°
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γ = 91.111(2)°
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V = 1820.89(7) ų
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Spectroscopic Characteristics
The compound exhibits distinctive spectral features that aid in its identification:
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum of the precursor alcohol, 3-(3-trifluoromethyl)propyl alcohol, shows characteristic signals:
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δ 7.45-7.38 (m, 4H, aromatic protons)
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δ 3.69 (t, 2H, J=6.3Hz, -CH₂-OH)
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δ 2.77 (t, 2H, J=7.7Hz, Ar-CH₂-)
The methanesulfonate derivative would additionally exhibit a singlet around δ 3.0 corresponding to the methyl protons of the methanesulfonate group.
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